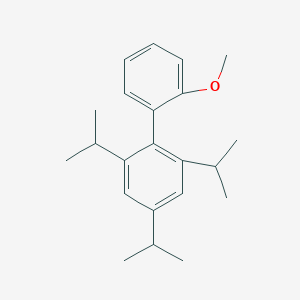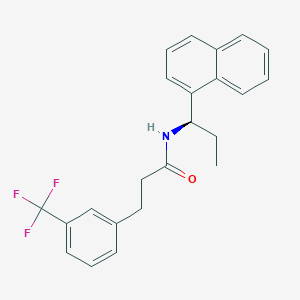
7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . It is a yellow to white solid with a boiling point of approximately 377.4°C at 760 Torr . This compound is known for its applications in various fields, including chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate typically involves the esterification of 7-methoxy-2-naphthol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the methoxy or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The methoxy group and ester functionality play crucial roles in its reactivity and interactions. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-2-naphthol: A related compound with similar structural features but lacking the ester group.
2,2-Dimethylpropanoic acid: Another related compound that shares the ester functionality but lacks the naphthalene ring.
Uniqueness
7-Methoxy-2-naphthalenyl 2,2-dimethylpropanoate is unique due to its combination of a methoxy-substituted naphthalene ring and an ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H18O3 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
(7-methoxynaphthalen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H18O3/c1-16(2,3)15(17)19-14-8-6-11-5-7-13(18-4)9-12(11)10-14/h5-10H,1-4H3 |
InChI-Schlüssel |
NMGXHLOCEGVQBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=CC(=C2)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)







![4'-Nitro-[1,1'-biphenyl]-4-thiol](/img/structure/B14120359.png)

